Superior Herbicidal Activity of the Parent Secondary Amide Compared to N-Alkyl Derivatives in the N-Benzyl Nicotinamide Series
In a systematic SAR study of N-benzyl-2-phenoxynicotinamides, the parent secondary amide (R=H) demonstrated the highest herbicidal activity among all N-substituted variants tested. When the N-alkyl group length was increased to four or more carbons, herbicidal activity was completely abolished [1].
| Evidence Dimension | Herbicidal activity (qualitative preemergence/postemergence weed control) |
|---|---|
| Target Compound Data | Secondary amide (R=H): highest activity; considered the most active in the N-benzyl series |
| Comparator Or Baseline | N-alkyl derivatives with chain length ≥ C4: no herbicidal activity; N-ethyl: moderate activity |
| Quantified Difference | Complete loss of herbicidal activity when N-alkyl chain length reaches C4 or greater |
| Conditions | Greenhouse preemergence and postemergence application against grass and broadleaf weed species (exact rates and species not fully disclosed in abstract) |
Why This Matters
This establishes the unsubstituted parent amide as the optimal pharmacophore for herbicidal activity in the N-benzyl series, guiding researchers to use 2-phenoxynicotinamide as the key intermediate for developing effective herbicides rather than pursuing less active alkylated analogs.
- [1] Michaely, W. J., & Gutman, A. D. (1987). 2-Phenoxynicotinamides: A New Class of Bleaching Herbicides. In Synthesis and Chemistry of Agrochemicals (ACS Symposium Series, Vol. 355, Chapter 5, pp. 54–64). American Chemical Society. doi:10.1021/bk-1987-0355.ch005 View Source
